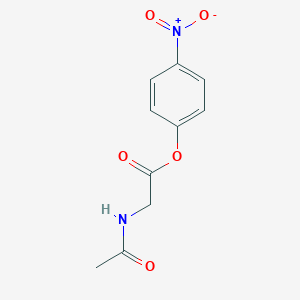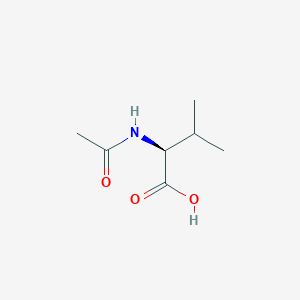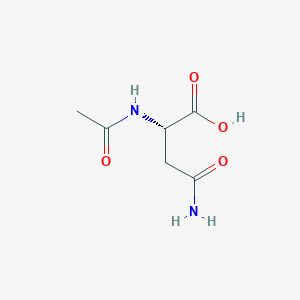![molecular formula C9H11ClN2O3 B556477 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride CAS No. 256657-23-5](/img/structure/B556477.png)
2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride
概要
説明
2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride, also known as o-aminobenzoylglycine hydrochloride, is a peptide derivative that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is often used in biochemical assays and research due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride typically involves the coupling of o-aminobenzoic acid with glycine. The reaction is usually carried out in an aqueous medium with the aid of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions often include maintaining the pH at around 7-8 and stirring the mixture at room temperature for several hours. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in a basic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
科学的研究の応用
2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various biochemical assays.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biosensors and diagnostic tools.
作用機序
The mechanism of action of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as a substrate for proteolytic enzymes, leading to the release of fluorescent products that can be measured to study enzyme activity. The compound’s ability to form stable complexes with metal ions also plays a role in its biochemical applications.
類似化合物との比較
Similar Compounds
o-Aminobenzoic acid: Shares the aminobenzoyl group but lacks the glycine moiety.
Glycine: A simple amino acid that forms part of the 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride structure.
Abz-Gly-Phe-(NO2)-Pro: A related peptide used in similar biochemical assays.
Uniqueness
This compound is unique due to its combination of the aminobenzoyl group and glycine, which imparts specific fluorescent properties and makes it suitable for a variety of biochemical applications. Its ability to act as a substrate for proteolytic enzymes and its stability in various reaction conditions further distinguish it from other similar compounds.
特性
IUPAC Name |
2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVSZXHFZFRVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















